Cranad-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cranad-2 is a curcumin derivative that has gained significant attention in scientific research due to its unique properties. It is primarily used as a near-infrared fluorescent probe for detecting amyloid-beta deposits, which are associated with Alzheimer’s disease . This compound exhibits excellent optical characteristics, making it a valuable tool for in vivo imaging and diagnostic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cranad-2 is synthesized through a multi-step chemical process involving the modification of curcumin. The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired chemical transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of intermediate compounds, followed by their purification and final modification to obtain this compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Cranad-2 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to changes in its optical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives with altered fluorescence properties .

Wissenschaftliche Forschungsanwendungen

Detection of Amyloid-Beta Aggregates

CRANAD-2 has been developed specifically to bind to Aβ aggregates, facilitating the visualization and study of these pathological markers associated with Alzheimer's disease. Its unique properties allow it to penetrate the blood-brain barrier, enabling effective imaging of Aβ deposits in live animal models.

Key Properties:

- Binding Affinity: this compound exhibits a high affinity for Aβ aggregates with a dissociation constant Kd=38nM .

- Fluorescence Characteristics: Upon binding to Aβ, this compound shows a significant increase in fluorescence intensity and a blue shift in emission from 805 nm to 715 nm .

Imaging Techniques

This compound has been employed in various imaging modalities, enhancing the ability to monitor Aβ deposits effectively:

Fluorescence Microscopy:

- Utilized for both epifluorescence and multi-spectral imaging.

- Demonstrated capability to distinguish between different forms of Aβ (monomeric vs. fibrillar) .

Multi-Spectral Optoacoustic Tomography (MSOT):

- This compound has been characterized for use in MSOT, allowing for whole-brain mapping of Aβ deposits in animal models .

- Studies have shown that it provides quantitative detection of Aβ fibrils even in complex biological mixtures .

In Vivo Applications

In vivo studies using this compound have provided insights into the dynamics of Aβ deposition over time:

Animal Models:

- In APP-PS1 transgenic mice, this compound effectively binds to senile plaques, enabling researchers to observe changes in plaque density and distribution as the disease progresses .

- Studies indicated that after intravenous administration, this compound exhibited higher cortical retention in transgenic mice compared to non-transgenic controls, confirming its specificity for Aβ deposits .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental setups:

Wirkmechanismus

Cranad-2 exerts its effects by binding specifically to amyloid-beta aggregates. Upon binding, this compound exhibits a significant increase in fluorescence intensity and a blue shift in its emission wavelength . This binding is facilitated by the interaction between the difluoroboryl group and the amyloid-beta fibrils, allowing for the selective detection of these aggregates in vivo .

Vergleich Mit ähnlichen Verbindungen

Cranad-2 is compared with other curcumin-based fluorescent probes, such as Cranad-5 and Cranad-61 . While all these compounds share a similar curcumin scaffold, this compound is unique due to its specific optical properties and high binding affinity for amyloid-beta aggregates . The table below highlights the key differences:

| Compound | Unique Features | Binding Affinity (Kd) |

|---|---|---|

| This compound | Near-infrared fluorescence, high sensitivity | 38 nM |

| Cranad-5 | Suitable for FRET applications | 10 nM |

| Cranad-61 | Emission wavelength difference due to oxalate moiety | Not specified |

Similar Compounds

- Cranad-5

- Cranad-61

- Bisdemethoxycurcumin

This compound stands out due to its excellent optical characteristics and high specificity for amyloid-beta aggregates, making it a valuable tool in Alzheimer’s disease research and diagnostics .

Biologische Aktivität

Cranad-2 is a curcumin-derived near-infrared fluorescent probe that has shown significant promise in the detection of amyloid-beta (Aβ) aggregates, particularly in the context of Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

This compound is characterized by its high purity (≥98%) and its ability to penetrate the blood-brain barrier (BBB). The chemical structure is defined as:

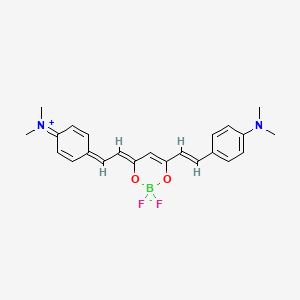

Chemical Name: (T-4)-[(1E,6E)-1,7-Bis[4-(dimethylamino)phenyl]-1,6-heptadiene-3,5-dionato-kO 3,kO 5]difluoroboron.

The probe binds specifically to Aβ40 aggregates with a dissociation constant (Kd) of 38 nM. Upon binding to these aggregates, this compound exhibits a significant blue shift in emission from 805 nm to 715 nm, indicating a strong interaction with Aβ fibrils. In the absence of Aβ, the excitation and emission maxima are at 640 nm and 805 nm, respectively .

Applications in Imaging

This compound has been utilized for various imaging techniques, including:

- Fluorescence Microscopy: Used for detecting Aβ deposits in vitro and in vivo.

- Multi-Spectral Optoacoustic Tomography (MSOT): Demonstrates higher retention in Aβ deposits compared to non-transgenic controls .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Purity | ≥98% |

| Kd | 38 nM |

| Excitation Maximum | 640 nm |

| Emission Maximum | 715 nm (bound) |

| Binding Affinity | High for Aβ aggregates |

In Vivo Studies

In vivo studies have demonstrated that this compound can effectively differentiate between wild-type and transgenic mice models of AD. The probe shows a significant increase in fluorescence intensity when interacting with insoluble Aβ aggregates. Notably, it has been shown to accumulate in the brains of APP-PS1 transgenic mice, reaching peak retention approximately 10 minutes post-injection .

Case Study: Detection in Transgenic Mice

A study involving APP-PS1 transgenic mice demonstrated that this compound could visualize Aβ plaques effectively. The probe's fluorescence signal was significantly higher in treated groups compared to control groups. This capacity allows for real-time monitoring of amyloid pathology during therapeutic interventions .

Limitations and Considerations

Despite its advantages, this compound has limitations. It has been noted that while it effectively binds to insoluble Aβ species, it does not detect soluble forms. This restricts its utility in certain diagnostic contexts where soluble Aβ may be more relevant .

Eigenschaften

CAS-Nummer |

1193447-34-5 |

|---|---|

Molekularformel |

C23H25BF2N2O2 |

Molekulargewicht |

410.3 g/mol |

IUPAC-Name |

[4-[2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |

InChI |

InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22-17-23(30-24(25,26)29-22)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3 |

InChI-Schlüssel |

PVXQJYXODFZTBR-UHFFFAOYSA-N |

SMILES |

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F |

Isomerische SMILES |

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)/C=C/C3=CC=C(C=C3)N(C)C)(F)F |

Kanonische SMILES |

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CRANAD-2; CRANAD 2; CRANAD2. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.